2-[4-(1,2-oxazol-5-yl)phenyl]propan-2-amine hydrochloride
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Overview
Description
2-[4-(1,2-oxazol-5-yl)phenyl]propan-2-amine hydrochloride is a chemical compound with the molecular formula C12H14N2O·HCl. It is a derivative of oxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in a five-membered ring.
Preparation Methods
The synthesis of 2-[4-(1,2-oxazol-5-yl)phenyl]propan-2-amine hydrochloride typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Attachment of the phenyl group: The phenyl group is introduced via a substitution reaction.
Formation of the amine group: The amine group is introduced through a reductive amination process.
Hydrochloride salt formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
2-[4-(1,2-oxazol-5-yl)phenyl]propan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[4-(1,2-oxazol-5-yl)phenyl]propan-2-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-[4-(1,2-oxazol-5-yl)phenyl]propan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-[4-(1,2-oxazol-5-yl)phenyl]propan-2-amine hydrochloride can be compared with other similar compounds, such as:
2-[4-(1,2-oxazol-5-yl)phenyl]ethanamine hydrochloride: This compound has a similar structure but with an ethyl group instead of a propyl group.
2-[4-(1,2-oxazol-5-yl)phenyl]butan-2-amine hydrochloride: This compound has a butyl group instead of a propyl group.
2-[4-(1,2-oxazol-5-yl)phenyl]methanamine hydrochloride: This compound has a methyl group instead of a propyl group.
The uniqueness of this compound lies in its specific structure, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
2408959-28-2 |
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Molecular Formula |
C12H15ClN2O |
Molecular Weight |
238.71 g/mol |
IUPAC Name |
2-[4-(1,2-oxazol-5-yl)phenyl]propan-2-amine;hydrochloride |
InChI |
InChI=1S/C12H14N2O.ClH/c1-12(2,13)10-5-3-9(4-6-10)11-7-8-14-15-11;/h3-8H,13H2,1-2H3;1H |
InChI Key |
HQNPAAOUXDYIGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C2=CC=NO2)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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